molecular formula C42H78O8 B13769440 D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate CAS No. 54172-97-3

D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate

Cat. No.: B13769440
CAS No.: 54172-97-3
M. Wt: 711.1 g/mol
InChI Key: AIQOMNHTLTZMDO-ZUVXNSEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate involves the esterification of 1,5-anhydro-D-glucitol with dodecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of enzymatic catalysts, such as lipases, can also be explored to achieve selective esterification under milder conditions, reducing the need for harsh chemicals and high temperatures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its ester groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential as a biomolecule in metabolic studies. It can serve as a substrate for enzymatic reactions.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of biodegradable polymers and surfactants. .

Mechanism of Action

The mechanism of action of D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing dodecanoic acid, which can then participate in various biochemical pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins makes it a potential modulator of enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

    1,5-Anhydro-D-glucitol: The parent compound without ester groups. It is used as a marker for short-term glycemic control in diabetic patients.

    D-Glucitol, 1,5-anhydro-, 6-(3,4,5-trihydroxybenzoate): Another ester derivative with different functional groups, used in biochemical studies.

Uniqueness: D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate is unique due to its three dodecanoate ester groups, which impart distinct physicochemical properties. These ester groups enhance its hydrophobicity and surface activity, making it suitable for applications in surfactant formulations and drug delivery systems. Its ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

54172-97-3

Molecular Formula

C42H78O8

Molecular Weight

711.1 g/mol

IUPAC Name

[(2R,3R,4R,5S)-3,4-di(dodecanoyloxy)-5-hydroxyoxan-2-yl]methyl dodecanoate

InChI

InChI=1S/C42H78O8/c1-4-7-10-13-16-19-22-25-28-31-38(44)48-35-37-42(50-40(46)33-30-27-24-21-18-15-12-9-6-3)41(36(43)34-47-37)49-39(45)32-29-26-23-20-17-14-11-8-5-2/h36-37,41-43H,4-35H2,1-3H3/t36-,37+,41+,42+/m0/s1

InChI Key

AIQOMNHTLTZMDO-ZUVXNSEBSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](CO1)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1C(C(C(CO1)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.